molecular formula C32H18N4O12 B10885127 {Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]

{Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]

Cat. No.: B10885127
M. Wt: 650.5 g/mol
InChI Key: SAPKEXKLLSLPJJ-UHFFFAOYSA-N
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Description

(3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE is a complex organic compound characterized by multiple nitro groups and phenyl rings

Properties

Molecular Formula

C32H18N4O12

Molecular Weight

650.5 g/mol

IUPAC Name

[3-nitro-4-[4-[2-nitro-4-(4-nitrobenzoyl)phenoxy]phenoxy]phenyl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C32H18N4O12/c37-31(19-1-7-23(8-2-19)33(39)40)21-5-15-29(27(17-21)35(43)44)47-25-11-13-26(14-12-25)48-30-16-6-22(18-28(30)36(45)46)32(38)20-3-9-24(10-4-20)34(41)42/h1-18H

InChI Key

SAPKEXKLLSLPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE typically involves multi-step organic reactions The process begins with the nitration of benzene derivatives to introduce nitro groups Subsequent steps involve the formation of ether linkages between phenyl rings through nucleophilic aromatic substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitrate compounds.

    Reduction: Production of amines or hydroxylamines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE is used as a precursor for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

The compound’s nitro groups can be reduced to amines, which are biologically active. This makes it a potential candidate for developing pharmaceuticals and studying biological pathways involving nitro and amino groups.

Medicine

In medicine, derivatives of this compound could be explored for their antimicrobial or anticancer properties due to the presence of nitro groups, which are known to exhibit such activities.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its rigid aromatic structure and multiple functional groups.

Mechanism of Action

The mechanism of action of (3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can undergo redox reactions, influencing various biochemical pathways. The phenyl rings provide structural stability and facilitate interactions with other aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitrophenylboronic acid
  • 4-Nitrobenzophenone
  • 2-Nitro-4-phenoxyphenol

Uniqueness

(3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE is unique due to its multiple nitro groups and complex aromatic structure, which provide a combination of high reactivity and stability. This makes it distinct from simpler nitro compounds and suitable for specialized applications in various scientific fields.

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